![molecular formula C24H23FN4O B2633908 N-(sec-butyl)-3-[(6-phenylpyrimidin-4-yl)oxy]benzamide CAS No. 1359506-34-5](/img/structure/B2633908.png)

N-(sec-butyl)-3-[(6-phenylpyrimidin-4-yl)oxy]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

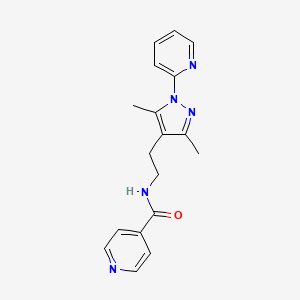

N-(sec-butyl)-3-[(6-phenylpyrimidin-4-yl)oxy]benzamide is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields. This compound is commonly referred to as BAY 43-9006 and has been studied extensively for its anticancer properties.

Scientific Research Applications

- Targeting Deubiquitinases : N-(sec-butyl)-3-[(6-phenylpyrimidin-4-yl)oxy]benzamide has been investigated as a potent inhibitor of USP1/UAF1 deubiquitinase. These enzymes play a crucial role in DNA repair pathways, and inhibiting them could enhance the efficacy of DNA-damaging agents against cancer cells .

- Anticancer Activity : Studies have shown that this compound exhibits anticancer activity against non-small cell lung cancer. Its mechanism involves interfering with DNA repair processes, making it a promising candidate for cancer therapy .

- Structure-Activity Relationship (SAR) : Researchers have explored the SAR of N-(sec-butyl)-3-[(6-phenylpyrimidin-4-yl)oxy]benzamide derivatives. Understanding how structural modifications affect its activity can guide the design of more potent analogs for drug development .

- USP1/UAF1 Inhibition : The compound’s ability to inhibit USP1/UAF1 deubiquitinase suggests broader applications in modulating cellular processes related to ubiquitination and DNA repair .

- DNA Repair Pathways : Investigating the impact of N-(sec-butyl)-3-[(6-phenylpyrimidin-4-yl)oxy]benzamide on DNA repair pathways provides insights into cellular responses to DNA damage and potential therapeutic strategies .

- Protein-Protein Interactions : Understanding how this compound interacts with USP1/UAF1 sheds light on protein-protein interactions critical for cellular homeostasis and disease progression .

- Pharmacokinetics and Toxicity : Further studies are needed to evaluate the compound’s pharmacokinetic properties, toxicity profile, and potential side effects. These aspects are crucial for its clinical translation .

Cancer Research

Drug Development

Enzyme Inhibition

Molecular Biology

Chemical Biology

Pharmacology

properties

IUPAC Name |

1-(3-cyano-6-methylquinolin-4-yl)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN4O/c1-16-2-7-22-21(12-16)23(19(13-26)15-27-22)29-10-8-18(9-11-29)24(30)28-14-17-3-5-20(25)6-4-17/h2-7,12,15,18H,8-11,14H2,1H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKQBTHDYPUNAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Cyano-6-methylquinolin-4-YL)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-ethyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2633830.png)

![N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(4-propoxyphenyl)furan-2-carboxamide](/img/structure/B2633832.png)

![4-[(E)-3-(2-thienyl)-2-propenoyl]phenyl 2-chlorobenzenecarboxylate](/img/structure/B2633838.png)

![N-(4-fluorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2633839.png)

![2-(1H-benzimidazol-2-yl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B2633842.png)

![(2Z)-2-[3-ethoxy-4-(naphthalen-1-ylmethoxy)benzylidene]hydrazinecarboximidamide](/img/structure/B2633844.png)